Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, butyrate
Description
This compound is a phosphonic acid derivative featuring a 2,2,2-trichloro-1-hydroxyethyl group esterified with diethyl and butyrate moieties. Its structure combines a trichlorinated hydroxyethyl backbone with mixed ester groups, distinguishing it from simpler phosphonates. The diethyl ester enhances lipophilicity compared to dimethyl analogs, while the butyrate (C₄) ester introduces intermediate chain-length effects on solubility and reactivity.
Properties
CAS No. |
53102-27-5 |
|---|---|
Molecular Formula |
C10H18Cl3O5P |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
(2,2,2-trichloro-1-diethoxyphosphorylethyl) butanoate |
InChI |
InChI=1S/C10H18Cl3O5P/c1-4-7-8(14)18-9(10(11,12)13)19(15,16-5-2)17-6-3/h9H,4-7H2,1-3H3 |
InChI Key |
UYHPGYBTGRRYTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route
The process can be summarized in four sequential reaction steps, often performed without isolation of intermediates to improve efficiency:
| Step | Reaction Description | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| (i) | Reaction of phosphorus trichloride with alkanol (ethanol for diethyl ester) in presence of controlled water amount | Phosphorus trichloride, ethanol, water | Hydrocarbon solvent (benzene), ~80°C | Formation of dialkyl phosphorodichloridite intermediate |
| (ii) | Thermal rearrangement of intermediate to dialkyl phosphite ester | Intermediate from step (i) | Same solvent and temperature | Dialkyl phosphite ester (diethyl phosphite) |
| (iii) | Reaction of dialkyl phosphite ester with trichloroacetaldehyde (chloral) | Dialkyl phosphite ester, trichloroacetaldehyde | Hydrocarbon solvent, ~80°C | Formation of 2,2,2-trichloro-1-hydroxyethyl phosphonate ester |
| (iv) | Recovery and purification of the final phosphonic acid diethyl ester butyrate | Reaction mixture | Work-up procedures | Pure target compound |
This sequence leverages the reactivity of phosphorus trichloride with alcohols to form phosphite esters, which then undergo nucleophilic addition with trichloroacetaldehyde to introduce the trichloromethyl and hydroxyethyl functionalities.
Reaction Conditions and Solvent Effects
- Solvent: Benzene is preferred due to its boiling point (~80°C) and ability to provide better yields compared to cyclohexane or petroleum ether fractions boiling at similar temperatures.
- Temperature: Approximately 80°C is maintained throughout to optimize reaction rates without excessive side reactions.
- Water Content: Presence of water is carefully controlled (at most 1 molar equivalent per 2 molar equivalents of alcohol) to moderate the reaction and reduce by-products such as methyl chloride.
- Sequential Reactions: The process is designed to avoid isolation of intermediates, which minimizes losses and contamination.
Mechanistic Insights
- The initial reaction forms dialkyl phosphorodichloridite species via substitution of chlorine atoms by alkoxy groups.
- Thermal rearrangement converts these intermediates to dialkyl phosphite esters.
- The key step is the addition of the dialkyl phosphite ester to trichloroacetaldehyde, forming the trichloromethyl-substituted hydroxyethyl phosphonate ester.
- The butyrate ester moiety can be introduced either by esterification or by using butyrate-containing starting materials, though specific details for the butyrate ester incorporation are less documented and may require further optimization.
Comparative Data Table of Key Parameters in Preparation
| Parameter | Preferred Range/Condition | Notes |
|---|---|---|
| Phosphorus trichloride : Alcohol molar ratio | ≥ 1 : 2 | Ensures complete substitution |
| Water : Alcohol molar ratio | ≤ 1 : 2 | Controls reaction moderation and side products |
| Solvent | Benzene (boiling point ~80°C) | Optimal for yield and reaction control |
| Reaction temperature | ~80°C | Maintains reaction efficiency |
| Reaction sequence | One-pot, no isolation | Enhances yield and purity |
| Intermediate isolation | Not required | Streamlines process |
| By-products | Methyl chloride minimized | Due to controlled water presence |
Chemical Reactions Analysis
Types of Reactions
(2,2,2-Trichloro-1-butyryloxyethyl)phosphonic acid diethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphonic acid esters with different substituents.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives and esters, which have applications in different fields of research and industry .
Scientific Research Applications
(2,2,2-Trichloro-1-butyryloxyethyl)phosphonic acid diethyl ester is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonic acid derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of (2,2,2-Trichloro-1-butyryloxyethyl)phosphonic acid diethyl ester involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with phosphonate-binding proteins and enzymes .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Ester Chain Length: The butyrate ester (C₄) in the target compound balances lipophilicity and volatility compared to shorter (methyl) or longer (heptanoate, C₇) chains .
- Trichloro-Hydroxyethyl Backbone : Shared with Trichlorfon and Metrifonate, this group confers electrophilicity, influencing reactivity in hydrolysis or biological interactions .
Physicochemical Properties
- Lipophilicity (Log P) : The diethyl/butyrate combination increases Log P compared to dimethyl esters, enhancing membrane permeability but reducing aqueous solubility .
Biological Activity
Phosphonic acid derivatives, particularly Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, butyrate , have garnered attention for their diverse biological activities. This compound is recognized for its potential applications in agriculture as an insecticide and in pharmaceuticals due to its interaction with biological systems.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₄Cl₃O₅P
- Molecular Weight : 327.53 g/mol
- CAS Registry Number : 126-22-7
- Physical State : Liquid
- Boiling Point : 129°C
The compound's structure includes a phosphonic acid group that is crucial for its biological activity. The presence of chlorine atoms enhances its reactivity and potential toxicity, particularly in aquatic environments.
Phosphonic acid derivatives function primarily through inhibition of key enzymes involved in metabolic pathways. For instance, they can act as inhibitors of cholinesterases, enzymes that break down neurotransmitters, leading to increased acetylcholine levels and resulting in neurotoxic effects.
Toxicological Profile
The toxicity of this compound has been evaluated in various studies:
These values indicate moderate toxicity, necessitating careful handling and usage guidelines.
Environmental Impact
Research indicates that phosphonic acid derivatives can pose risks to aquatic organisms. For instance, exposure to related compounds has shown detrimental effects on the intestinal microbiota and hepatic function in amphibians. Long-term exposure to environmentally relevant concentrations can lead to significant changes in microbial diversity and gene expression related to immune response .
Case Studies
-
Insecticidal Activity :
- A study highlighted the effectiveness of butyrate esters derived from phosphonic acids as insecticides against various pests. The mechanism involves disruption of the nervous system through cholinesterase inhibition.
-
Aquatic Toxicity Research :
- An investigation into the effects of TCEP (tris(2-chloroethyl) phosphate), a similar compound, revealed significant impacts on tadpole health, including reduced body size and altered gut microbiota composition. This emphasizes the potential ecological risks associated with phosphonic acid exposure .
Data Table: Summary of Biological Activities
Research Findings
Recent studies have focused on the synthesis and modification of phosphonic acids to enhance their biological efficacy while mitigating toxicity. Innovations in chemical synthesis methods are aimed at producing derivatives with improved selectivity for target enzymes, thus reducing off-target effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for producing Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, butyrate, and how can its purity be validated?
- Methodological Answer : The compound can be synthesized via alkaline hydrolysis of precursor dimethyl phosphonates followed by esterification with 2,2,2-trifluoroethanol using diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) as a catalyst . Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm structural integrity, supplemented by gas chromatography-mass spectrometry (GC-MS) for trace impurity analysis. High-performance liquid chromatography (HPLC) with UV detection at 210 nm is recommended for quantifying esterification efficiency .
Q. How should researchers design experiments to characterize the physicochemical properties of this compound?
- Methodological Answer : Key properties include:
- Boiling Point and Density : Predicted via computational tools like COSMOtherm or measured using dynamic vapor pressure analysis .
- Acidity (pKa) : Determined potentiometrically in aqueous/organic solvent mixtures to account for its phosphonic acid group .
- Solubility : Assessed via shake-flask method in solvents (e.g., water, ethanol, DMSO) at 25°C, followed by UV-Vis spectrophotometry .
Q. What analytical techniques are critical for distinguishing this compound from structurally similar phosphonates?
- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) to fragment ions and identify unique patterns (e.g., m/z ratios for trichloroethyl groups). High-resolution Fourier-transform infrared (FTIR) spectroscopy can differentiate C-Cl and P=O stretching vibrations (650–800 cm⁻¹ and 1250–1300 cm⁻¹, respectively) .
Advanced Research Questions
Q. How can researchers investigate the environmental degradation pathways of this compound in agricultural systems?
- Methodological Answer :
- Hydrolysis Studies : Conduct pH-dependent stability tests (pH 4–9) at 25–40°C, monitoring degradation via LC-MS/MS for metabolites like fosetyl and phosphonic acid .
- Soil Adsorption : Use batch equilibrium experiments with varying soil organic matter (SOM) content to calculate Freundlich coefficients (Kf) .
- Microbial Degradation : Employ soil microcosms spiked with ¹⁴C-labeled compound and track mineralization to CO₂ via scintillation counting .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antifungal efficacy vs. phytotoxicity)?
- Methodological Answer :
- Dose-Response Assays : Test across concentrations (0.1–100 μM) on fungal pathogens (e.g., Phytophthora) and plant models (e.g., Arabidopsis), using EC₅₀/LC₅₀ comparisons .
- Metabolomic Profiling : Apply untargeted LC-MS to identify plant stress biomarkers (e.g., jasmonic acid) under treatment .
- Confocal Microscopy : Visualize cellular uptake in plant roots using fluorescently tagged analogs .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., acetylcholinesterase)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 1OCE) to simulate binding affinities of the trichloroethyl group .
- Molecular Dynamics (MD) : Simulate 100-ns trajectories in GROMACS to assess stability of enzyme-inhibitor complexes .
- QSAR Modeling : Train models on phosphonate bioactivity datasets (e.g., ChEMBL) to correlate substituent effects (e.g., Cl vs. F) with potency .
Methodological Challenges and Solutions
Q. What protocols mitigate interference from phosphonic acid residues when analyzing this compound in organic matrices?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Strata™ XL-A) to separate phosphonic acid from intact esters .
- Isotope Dilution : Spike samples with deuterated internal standards (e.g., D₅-fosetyl) to correct for matrix effects in LC-MS/MS .
Q. How should researchers design stability studies for long-term storage of this compound?
- Methodological Answer :
- Accelerated Stability Testing : Store aliquots at 40°C/75% RH for 6 months, with periodic HPLC analysis to track ester hydrolysis .
- Cryopreservation : Store in amber vials under argon at -80°C, validated via NMR after 12 months .
Data Interpretation Guidelines
- Contradictory Bioactivity : If antifungal activity varies across studies, validate assay conditions (e.g., pH, microbial consortia) and check for phosphonic acid contamination .
- Degradation Rate Discrepancies : Reconcile differences by standardizing test matrices (e.g., soil type, microbial activity) and reporting limits of detection (LOD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
